Cas no 180980-10-3 (L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI))

L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI) is a fluorinated derivative of L-valine, characterized by the incorporation of six fluorine atoms and a methyl ester group, with hydrochloride salt formation enhancing its stability and solubility. The hexafluorination imparts unique electronic and steric properties, making it valuable in peptide synthesis and medicinal chemistry applications where enhanced metabolic stability or altered lipophilicity is desired. The methyl ester functionality facilitates further derivatization, while the hydrochloride salt ensures improved handling and storage. This compound is particularly useful in the development of fluorinated bioactive molecules, offering precise control over molecular interactions and physicochemical properties.
L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI) structure
180980-10-3 structure
Product Name:L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI)
CAS No:180980-10-3
MF:C6H8ClF6NO2
MW:275.576642036438
CID:5925236
PubChem ID:57362512
Update Time:2025-05-24

L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI)
    • 4,4,4,4',4',4'-Hexafluorovaline methyl ester hydrochloride
    • Methyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride
    • 1214700-60-3
    • methyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride
    • EN300-6764085
    • 180980-10-3
    • Inchi: 1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H/t2-;/m0./s1
    • InChI Key: VPDJDWCROPWRGJ-DKWTVANSSA-N
    • SMILES: C(C(F)(F)F)(C(F)(F)F)[C@H](N)C(=O)OC.Cl

Computed Properties

  • Exact Mass: 275.0147752g/mol
  • Monoisotopic Mass: 275.0147752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI) Pricemore >>

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Additional information on L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI)

L-Valine, 4,4,4,4',4',4'-Hexafluoro-, Methyl Ester, Hydrochloride (9CI)

The compound with CAS No. 180980-10-3, commonly referred to as L-Valine, 4,4,4,4',4',4'-hexafluoro-, methyl ester, hydrochloride (9CI), is a highly specialized chemical entity with significant applications in the fields of pharmacology and organic synthesis. This compound is a derivative of L-valine, a naturally occurring amino acid that plays a crucial role in protein synthesis and metabolism. The addition of the hexafluoro group and the methyl ester modification introduces unique chemical properties that make this compound particularly valuable in research and development.

Recent studies have highlighted the potential of L-Valine derivatives in drug design and delivery systems. The hexafluoro substitution enhances the compound's stability and lipophilicity, making it an ideal candidate for designing drugs with improved bioavailability. Moreover, the methyl ester group facilitates easier incorporation into various chemical reactions, enabling researchers to explore its utility in peptide synthesis and medicinal chemistry.

In terms of synthesis, the preparation of L-Valine hexafluoro derivatives involves advanced fluorination techniques. These methods ensure high yields and purity levels, which are critical for downstream applications in pharmaceutical research. The hydrochloride salt form of this compound is particularly advantageous for storage and handling due to its enhanced solubility in aqueous media.

One of the most promising areas of application for this compound is in the development of targeted drug delivery systems. The unique structure of L-Valine hexafluoro methyl ester hydrochloride allows for precise targeting of specific biological pathways without affecting healthy cells. This selective action minimizes adverse effects and enhances therapeutic efficacy.

Furthermore, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. By leveraging molecular modeling tools, scientists can optimize dosing regimens and predict potential drug-drug interactions before clinical trials begin.

In conclusion, L-Valine hexafluoro methyl ester hydrochloride (CAS No. 180980-10-3) represents a cutting-edge chemical entity with vast potential in modern medicine and organic synthesis. Its unique structural features and versatile applications make it a valuable tool for researchers striving to develop innovative therapeutic solutions.

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